1-methyl-1H-benzimidazole-2-carbaldehyde
Overview
Description
“1-methyl-1H-benzimidazole-2-carbaldehyde” is a chemical compound with the CAS Number: 3012-80-4 . It has a molecular weight of 160.18 and its IUPAC name is this compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H8N2O . The InChI code is 1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Oxidation and Chemical Transformation
1-methyl-1H-benzimidazole-2-carbaldehyde demonstrates unique chemical behaviors under oxidation conditions. For instance, its derivatives like 5-(1-methyl-1H-benzimidazol-2-yl)thiophene- and -selenophene-2-carbaldehydes, when oxidized with potassium dichromate in aqueous sulfuric acid, yield corresponding carboxylic acids. This property is particularly notable in the context of chemical synthesis and transformation processes (Aleksandrov et al., 2011).
Reactivity and Synthesis
The reactivity of benzimidazole derivatives, including this compound, is a key focus in synthetic chemistry. These compounds can undergo various reactions like formylation, acylation, nitration, and bromination, leading to a range of new heterocyclic structures. This versatility makes them valuable in the field of organic synthesis and in the development of novel compounds (Black et al., 2020).
Novel Compound Formation
This compound is instrumental in the formation of new chemical entities. For instance, its reaction with enamines results in the production of complex compounds such as 4a,11-dimorpholino-1,2,3,4,11,11a-hexahydro-4aH-indolo[1,2-a]benzimidazole and others. These reactions are significant for the discovery and synthesis of new chemical entities with potential applications in various fields (Ukhin et al., 1999).
Fluorescent Properties
Certain derivatives synthesized from this compound exhibit fluorescent properties, covering important regions like the blue spectral range. This characteristic is particularly significant in the development of fluorescent materials and sensors (Trofimov et al., 2009).
Anticancer Potential
The synthesis of benzimidazole derivatives, including those related to this compound, has shown potential in anticancer applications. These compounds, when tested, have exhibited efficacy against various cancer cell lines, demonstrating their potential as therapeutic agents (Anwar et al., 2023).
Properties
IUPAC Name |
1-methylbenzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPHJCQZYVEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354023 | |
Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-80-4 | |
Record name | 1-Methyl-2-formylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3012-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde contribute to the formation of dysprosium-based single-molecule magnets?
A1: 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (La) plays a crucial role as a precursor in a multi-step assembly process. [] It initially reacts with 1-aminonaphthalen-2-ol (Lb) through a Schiff base reaction, forming an intermediate ligand (HL1). This ligand then coordinates with Dy(III) ions, ultimately leading to the formation of Dy2 clusters. Interestingly, the reaction pathway can be further modified by introducing alternative aldehydes like 2-hydroxy-3-methoxybenzaldehyde (Lc) or additional amines such as pyridin-2-ylmethanamine (Ld). This leads to the in situ formation of different Schiff base ligands, which compete for coordination with Dy(III), resulting in diverse cluster structures like the mixed ligand cluster Dy4. [] This highlights the versatility of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde as a building block for synthesizing complex lanthanide clusters with tunable magnetic properties.
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